molecular formula C24H21NO4Se B13084831 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine

Cat. No.: B13084831
M. Wt: 466.4 g/mol
InChI Key: QCXUOVRSRVYDOD-QFIPXVFZSA-N
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Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino moiety, enabling sequential peptide chain elongation . The unique structural feature of this compound is the phenylseleno (-SePh) substituent on the β-carbon of the alanine backbone. Selenium-containing amino acids are of particular interest due to selenium’s redox-active properties, which facilitate applications in crystallography (as a heavy atom for phasing) and peptide stapling via selenoxide elimination . The compound is commercially available with a purity of ≥95% and requires stringent safety handling due to the toxicity of selenium-containing reagents .

Properties

Molecular Formula

C24H21NO4Se

Molecular Weight

466.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylselanylpropanoic acid

InChI

InChI=1S/C24H21NO4Se/c26-23(27)22(15-30-16-8-2-1-3-9-16)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1

InChI Key

QCXUOVRSRVYDOD-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step Reagents & Conditions Description Outcome
1 L-alanine, Fmoc-Cl, base (e.g., NaHCO3 or Et3N), solvent (DMF or dioxane) Amino group protection by Fmoc-Cl under mild basic conditions Formation of Fmoc-L-alanine
2 Fmoc-L-alanine, phenylselenylating agent (e.g., PhSeBr or (PhSe)2), base, solvent (e.g., THF, DMF) Introduction of phenylselenyl group at β-position via nucleophilic substitution or electrophilic addition Formation of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine
3 Chromatography (HPLC), recrystallization Purification to remove impurities and by-products >98% purity compound suitable for peptide synthesis

Research Findings and Analytical Data

  • Purity and Yield:
    The synthesis typically achieves a purity of ≥98% as confirmed by analytical HPLC, which is essential for its use in peptide synthesis to avoid side reactions during chain elongation.

  • Molecular Characteristics:

    • Molecular formula: C24H21NO4Se
    • Molecular weight: 466.4 g/mol
    • IUPAC name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylselanylpropanoic acid.
  • Spectroscopic Confirmation:
    NMR and mass spectrometry confirm the presence of the Fmoc protecting group and the phenylselenyl substituent. The selenium atom causes characteristic shifts in NMR and isotopic patterns in mass spectra, aiding in structural verification.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting material L-alanine Enantiomerically pure (L-form)
Fmoc protection reagent 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Used in slight excess
Base for Fmoc protection Sodium bicarbonate or triethylamine Maintains basic pH for reaction
Solvent for protection DMF or dioxane Anhydrous conditions recommended
Phenylselenylating reagent Diphenyl diselenide or phenylselenyl bromide Freshly prepared or commercially sourced
Reaction atmosphere Inert gas (N2 or Ar) Prevents oxidation of selenium
Purification method Preparative HPLC, recrystallization Ensures >98% purity
Characterization methods HPLC, NMR, MS Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine undergoes various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide.

    Reduction: The phenylseleno group can be reduced to form the corresponding selenol.

    Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of selenoxide.

    Reduction: Formation of selenol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing selenium have significant anticancer properties. N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine has been evaluated for its ability to induce apoptosis in cancer cells. Studies have shown that selenium-containing compounds can enhance the efficacy of chemotherapeutic agents and may selectively target cancerous cells while sparing normal cells.

In one study, derivatives of phenylselenol were tested for their antiproliferative effects on various cancer cell lines, revealing IC50 values in the low micromolar range, suggesting strong potential as anticancer agents .

Antioxidant Activity

Selenium compounds are well-known for their antioxidant properties. This compound may contribute to reducing oxidative stress in cells, which is a contributing factor in many diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism is primarily attributed to selenium's ability to enhance the activity of antioxidant enzymes such as glutathione peroxidase.

Potential Therapeutic Applications

  • Cancer Therapy : Due to its anticancer properties, this compound could be further developed into a therapeutic agent for treating various cancers.
  • Neuroprotection : Given its antioxidant capabilities, it may have applications in neuroprotection against diseases like Alzheimer's and Parkinson's.
  • Drug Development : The compound can serve as a lead structure in drug design, particularly for developing new classes of anticancer drugs.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antiproliferative effects on HCT-116 and MCF-7 cell lines; showed promising results with low IC50 values .
Study 2Evaluated antioxidant properties; demonstrated significant reduction in oxidative stress markers .
Study 3Explored potential neuroprotective effects; suggested mechanisms involve enhancement of endogenous antioxidant defenses .

Mechanism of Action

The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine involves its incorporation into peptides and proteins. The phenylseleno group can undergo redox reactions, which can influence the activity and stability of the peptides. The Fmoc group provides protection during synthesis and can be removed under mild conditions to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fmoc-protected amino acids with modified side chains are critical for introducing functional diversity into synthetic peptides. Below is a detailed comparison of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine with structurally analogous compounds.

Structural and Functional Diversity

Research Findings and Case Studies

  • Fluorescent Probes : Fmoc-M3HFaa (a chromophore-modified alanine) demonstrated solvent-dependent fluorescence, with quantum yields up to 0.45 in hydrophobic environments, highlighting the role of side-chain electronics in photophysical behavior .
  • Selenium-Mediated Cyclization: Selenocysteine derivatives undergo oxidative elimination to form dehydroalanine residues, enabling stapled peptide synthesis with enhanced bioavailability .
  • Industrial Scalability : Distributed Drug Discovery (D3) campaigns achieved >80% yields for fluorophenylalanine derivatives across global laboratories, underscoring the robustness of Fmoc-based SPPS .

Biological Activity

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine, commonly referred to as Fmoc-phenylseleno-L-alanine, is a synthetic amino acid derivative notable for its potential biological activities. This compound integrates the fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The phenylselenyl moiety introduces unique properties that may influence its biological interactions, particularly in the context of cancer research and antioxidant activity.

  • Molecular Formula : C18H17NO4Se
  • Molecular Weight : 396.36 g/mol
  • CAS Number : 312746-41-1
  • Purity : Typically >98% as determined by HPLC

The structure of this compound can be represented as follows:

Structure C18H17NO4Se\text{Structure }\quad \text{C}_{18}\text{H}_{17}\text{N}\text{O}_{4}\text{Se}

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of Fmoc-phenylseleno-L-alanine on various cancer cell lines. The compound has shown promising results, particularly in inhibiting cell growth in human tumor cell lines such as HCT-116 (colorectal carcinoma), PC-3 (prostate cancer), and SF-295 (glioblastoma).

Cell LineInhibition (%)Reference
HCT-11672.97
PC-374.55
SF-29568.94
HL-6090.86

These findings suggest that the compound exhibits moderate to high antiproliferative activity, making it a candidate for further investigation in cancer therapy.

The biological mechanisms underlying the activity of this compound are not yet fully elucidated; however, preliminary data suggest that it may exert its effects through:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The selenium component could contribute to antioxidant properties, potentially mitigating oxidative stress in cells.
  • Inhibition of Key Signaling Pathways : There is evidence that phenylselenyl compounds can interfere with various signaling pathways involved in cell proliferation and survival, including MAPK and PI3K/Akt pathways.

Case Studies

  • Study on HL-60 Cells : A study conducted on HL-60 cells demonstrated that treatment with Fmoc-phenylseleno-L-alanine resulted in significant cell death compared to untreated controls. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's potential as an anticancer agent.
  • Synergistic Effects with Other Agents : In combination studies with standard chemotherapeutic agents like doxorubicin, Fmoc-phenylseleno-L-alanine showed enhanced antiproliferative effects, indicating potential for use in combination therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine, and how does the phenylseleno moiety influence reaction conditions?

  • Methodology : Synthesis typically involves Fmoc-protection of L-alanine derivatives, followed by selenation using phenylselenyl reagents. The phenylseleno group introduces steric and electronic effects, requiring optimized conditions (e.g., inert atmosphere, low temperatures) to prevent oxidation or side reactions. For example, analogous Fmoc-protected seleno compounds are synthesized via nucleophilic substitution or radical-based selenation, with yields dependent on protecting group stability .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • HPLC-MS : To assess purity (>95% as per industry standards) and confirm molecular weight .
  • NMR Spectroscopy : ¹H/¹³C NMR for backbone confirmation and selenium coupling (e.g., ¹H shifts at δ 3.1–3.5 ppm for CH₂ adjacent to Se) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O of Fmoc) and ~500 cm⁻¹ (C-Se stretching) .

Q. How does the Fmoc group enhance stability during peptide synthesis, and what deprotection conditions are recommended?

  • Methodology : The Fmoc group provides orthogonal protection for the α-amino group, stable under acidic conditions but cleaved via piperidine or DBU in DMF. The phenylseleno side chain may require additional protection (e.g., trityl groups) to prevent selenoxide formation during deprotection .

Advanced Research Questions

Q. How can coupling efficiency be optimized for N-Fmoc-3-(phenylseleno)-L-alanine in solid-phase peptide synthesis (SPPS)?

  • Methodology :

  • Activation Reagents : Use HBTU/HOBt or DIC/Oxyma Pure for efficient amide bond formation, minimizing racemization.
  • Microwave Assistance : Reduces coupling time (e.g., 5–10 min at 50°C) while maintaining >90% yield, as demonstrated for structurally similar Fmoc-amino acids .
  • Solvent Choice : Anhydrous DMF or NMP enhances solubility of seleno-containing residues .

Q. What strategies mitigate oxidative degradation of the phenylseleno group during storage and synthesis?

  • Methodology :

  • Inert Atmosphere : Store under argon or nitrogen at –20°C, avoiding light exposure .
  • Antioxidants : Add 0.1% TCEP or DTT to reaction mixtures to scavenge reactive oxygen species .
  • Purity Monitoring : Regular HPLC checks to detect selenoxide byproducts (retention time shifts) .

Q. How do structural analogs with sulfur or tellurium substitutions compare in bioactivity and stability?

  • Methodology :

  • Comparative Studies : Replace phenylseleno with phenylthio (S) or phenyltelluro (Te) groups. For example, phenylthio analogs show enhanced antioxidant activity but lower metabolic stability .
  • Kinetic Assays : Measure hydrolysis rates in simulated physiological conditions (pH 7.4, 37°C) to assess stability .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported yields for Fmoc-selenoamino acid derivatives?

  • Methodology :

  • Reaction Parameter Screening : Vary temperature (–20°C to RT), solvent (DMF vs. THF), and selenation reagents (PhSeCl vs. PhSeBr). For instance, reports 60–75% yields under microwave conditions, while achieves 85% via low-temperature sonochemistry .
  • Byproduct Analysis : Use LC-MS to identify undesired adducts (e.g., diselenides) and adjust stoichiometry .

Q. What computational tools predict the conformational impact of the phenylseleno group on peptide folding?

  • Methodology :

  • MD Simulations : AMBER or CHARMM force fields parameterized for selenium to model steric effects and diselenide bond formation .
  • DFT Calculations : Assess electronic effects on peptide backbone rigidity using Gaussian09 at the B3LYP/6-31G* level .

Safety & Handling

Q. What are the critical safety protocols for handling phenylseleno-containing compounds?

  • Methodology :

  • PPE : Gloves, lab coats, and fume hoods mandatory due to acute toxicity (Category 4 for oral/dermal exposure) .
  • Waste Disposal : Collect selenium-containing waste separately for neutralization with NaHCO₃ before disposal .

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